3-amino-N-phenylbenzofuran-2-carboxamide 3-amino-N-phenylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 361991-92-6
VCID: VC4255316
InChI: InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18)
SMILES: C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Molecular Formula: C15H12N2O2
Molecular Weight: 252.273

3-amino-N-phenylbenzofuran-2-carboxamide

CAS No.: 361991-92-6

Cat. No.: VC4255316

Molecular Formula: C15H12N2O2

Molecular Weight: 252.273

* For research use only. Not for human or veterinary use.

3-amino-N-phenylbenzofuran-2-carboxamide - 361991-92-6

Specification

CAS No. 361991-92-6
Molecular Formula C15H12N2O2
Molecular Weight 252.273
IUPAC Name 3-amino-N-phenyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18)
Standard InChI Key NMVUHQWKVSAJQO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N

Introduction

Structural and Physicochemical Characteristics

Physicochemical Properties

With a molecular weight of 252.273 g/mol and calculated partition coefficient (LogP) of 2.81, the compound exhibits:

  • Moderate lipophilicity suitable for blood-brain barrier penetration

  • Aqueous solubility of 0.12 mg/mL in phosphate buffer (pH 7.4) at 25°C

  • Thermal stability up to 215°C (DSC onset)

  • Fluorescence emission at 464 nm (Φf=0.57) when derivatized

Synthetic Methodologies

Cs₂CO₃-Mediated Cascade Synthesis

The optimized synthesis employs cesium carbonate in dimethylformamide (DMF) at room temperature :

Reaction Scheme:
2-Hydroxybenzonitrile + 2-Bromoacetophenone → 3-Amino-2-aroylbenzofuran

Key Advantages:

  • 89% average yield (n=18 substrates)

  • 10-20 minute reaction time

  • Gram-scale feasibility without yield reduction

  • No requirement for inert atmosphere

Mechanistic Insights:

  • Cs₂CO₃ deprotonates 2-hydroxybenzonitrile → phenoxide formation

  • Nucleophilic attack on 2-bromoacetophenone → C-C bond formation

  • Intramolecular cyclization via carbanion intermediate

  • Tautomerization to aromatic benzofuran system

Post-Synthetic Modifications

The amino group enables diverse functionalization:

Copper-Catalyzed N-Arylation :
3-Amino-N-phenylbenzofuran-2-carboxamide + Arylboronic Acid → Mono/Bi-N-aryl derivatives

  • Cu(OAc)₂ catalyst (5 mol%)

  • Room temperature, 12-24 hours

  • 68-92% yields

Knoevenagel Condensation :
With malononitrile under microwave irradiation:

  • Forms fluorescent alkenes (λem=465 nm, Φf=0.68)

  • Generates benzofuran-fused aminopyridines

Biological Activity Profile

Cell LineIC₅₀ (μM)Selectivity Index vs. HEK293
MCF-7 (Breast)1.8 ± 0.218.7
A549 (Lung)2.3 ± 0.414.6
HepG2 (Liver)3.1 ± 0.310.9

Mechanistic studies indicate:

  • G0/G1 cell cycle arrest (Flow cytometry)

  • Caspase-3 activation (2.8-fold vs. control)

  • Bcl-2/Bax ratio reduction (0.38 vs. 1.2 in untreated cells)

Antimicrobial Activity

Against ESKAPE pathogens (MIC values):

PathogenMIC (μg/mL)
MRSA (ATCC 43300)16
E. coli (ATCC 25922)64
C. albicans (SC5314)32

Structure-activity relationship (SAR) analysis reveals:

  • 3-Amino group critical for disrupting microbial membranes

  • Phenylcarboxamide enhances Gram-positive selectivity

Chemical Reactivity and Derivatives

Transamidation Chemistry

The carboxamide undergoes efficient aminolysis :

Conditions:

  • 1.2 eq amine nucleophile

  • 120°C, 4-6 hours

  • Yields: 56-97%

Notable Derivatives:

DerivativeApplicationYield
Tryptamine-conj.CNS-targeting agents56%
Piperidine-subst.Improved bioavailability94%
Morpholine-analogEnhanced water solubility97%

Electrophilic Substitution

The benzofuran ring undergoes regioselective halogenation:

Halogenation PositionConditionsYield
5-BromoBr₂, FeCl₃, 0°C82%
6-ChloroCl₂, AlCl₃, 40°C78%

Halogenated derivatives show 3.2-fold increased cytotoxicity in MDA-MB-231 cells compared to parent compound.

Comparative Analysis with Structural Analogs

vs. 3-Methyl-N-phenylbenzofuran-2-carboxamide

Property3-Amino Derivative3-Methyl Derivative
Anticancer IC₅₀ (MCF-7)1.8 μM12.4 μM
LogP2.813.45
Metabolic Stabilityt₁/₂=47 mint₁/₂=22 min
Fluorescence Quantum Yield0.570.12

The amino group confers enhanced target binding (ΔΔG=-3.2 kcal/mol vs. methyl) through hydrogen bonding interactions .

vs. Benzothiophene Analogs

  • Benzofuran derivatives exhibit 2.3-fold greater antimicrobial activity

  • 18% higher oral bioavailability in rat models

  • Reduced hERG channel inhibition (IC₅₀=12 μM vs. 3 μM for benzothiophenes)

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